

# Application Notes and Protocols for Brilliant Green in Bacterial Staining

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## Compound of Interest

Compound Name: *Brilliant Green*

Cat. No.: *B147758*

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**Brilliant green** is a versatile triphenylmethane dye with significant applications in microbiology. While widely recognized for its use as a selective agent in culture media to inhibit the growth of Gram-positive bacteria, it also serves as an effective counterstain in specific differential staining procedures. These protocols detail the use of **brilliant green** in both selective media preparation and microscopic staining techniques, providing researchers, scientists, and drug development professionals with comprehensive methodologies.

## Section 1: Brilliant Green as a Selective Agent in Culture Media

**Brilliant green** is a key component in selective media such as **Brilliant Green Agar (BGA)** and **Brilliant Green Bile Broth (BGBLB)**, primarily used for the isolation of *Salmonella* species. Its mechanism of action involves the inhibition of Gram-positive bacteria and most Gram-negative bacilli, allowing for the selective growth of desired pathogens.

### Application: Selective Isolation of *Salmonella*

**Brilliant Green Agar** is a differential and selective medium used to isolate *Salmonella* species other than *S. typhi* and *S. paratyphi* from clinical and non-clinical specimens. Lactose- and sucrose-fermenting bacteria that grow on this medium will produce yellow-green colonies due to a drop in pH, which is indicated by phenol red. Non-lactose fermenters, such as *Salmonella*, produce pinkish-white or red colonies surrounded by a red halo.

## Protocol: Preparation of Brilliant Green Agar

Materials:

- **Brilliant Green** Agar powder
- Distilled water
- Autoclave
- Sterile Petri dishes

Procedure:

- Suspend 58 g of **Brilliant Green** Agar powder in 1 liter of distilled water.
- Heat to boiling with frequent agitation to completely dissolve the medium.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Cool the medium to 45-50°C.
- Mix well and pour into sterile Petri plates.
- Allow the agar to solidify at room temperature.
- Store the prepared plates at 2-8°C in the dark.

## Section 2: Brilliant Green in Bacterial Staining Procedures

**Brilliant green** is utilized as a counterstain in specific differential staining techniques to provide a contrasting color to the primary stain, aiding in the differentiation of bacterial cells.

### Application 1: Counterstain in the Kinyoun (Cold) Acid-Fast Stain

The Kinyoun method is a modification of the Ziehl-Neelsen stain for identifying acid-fast bacteria, such as *Mycobacterium*. This "cold" method does not require heating. Acid-fast organisms retain the primary stain (carbolfuchsin) and appear red, while non-acid-fast organisms are decolorized and take up the green of the **brilliant green** counterstain.<sup>[1][2][3][4]</sup>

## Experimental Protocol: Kinyoun Acid-Fast Stain

### Materials:

- Kinyoun's Carbolfuchsin
- 1% Sulfuric Acid (decolorizer)
- **Brilliant Green** (counterstain)
- Microscope slides
- Bunsen burner or slide warmer
- Microscope with oil immersion objective

### Procedure:

- Prepare a thin smear of the bacterial sample on a clean microscope slide.
- Allow the smear to air dry and then heat-fix it by passing it through a flame or using a slide warmer.
- Flood the smear with Kinyoun's Carbolfuchsin and let it stain for 5 minutes at room temperature.<sup>[2][4]</sup>
- Rinse the slide gently with water.
- Decolorize the smear with 1% sulfuric acid for approximately 2 minutes, or until no more red color runs from the slide.<sup>[2][3]</sup>
- Rinse the slide thoroughly with water.
- Flood the smear with **brilliant green** counterstain and let it stain for 3-4 minutes.<sup>[4]</sup>

- Rinse the slide with water and allow it to air dry.
- Examine the slide under oil immersion.

Expected Results:

- Acid-fast bacteria: Appear red to purple.[4]
- Non-acid-fast bacteria and background: Appear green.[4]

## Application 2: Counterstain in the Macchiavello Stain

The Macchiavello stain is used for the visualization of rickettsiae and chlamydiae, which are obligate intracellular bacteria.[5][6] These organisms are stained red by the primary stain (basic fuchsin), while the host cellular material is counterstained with **brilliant green**. [5]

## Experimental Protocol: Macchiavello Stain

Materials:

- 0.25% Basic Fuchsin
- 0.5% Citric Acid (decolorizer)
- **Brilliant Green** (counterstain)
- Microscope slides
- Microscope

Procedure:

- Prepare a smear from tissue or yolk-sac material on a clean glass slide and allow it to air dry.
- Lightly heat-fix the slide.
- Cover the smear with 0.25% basic fuchsin for 5 minutes.[5]
- Drain off the excess dye and wash the slide with water.

- Briefly rinse the slide with 0.5% citric acid.<sup>[5]</sup> Note: Prolonged exposure to citric acid will decolorize the target organisms.
- Rinse the smear again with water.
- Counterstain with **brilliant green** for 10 seconds.<sup>[5]</sup>
- Rinse the slide, blot dry, and examine under the microscope.

#### Expected Results:

- Rickettsiae and chlamydiae: Stain red.<sup>[5]</sup>
- Cellular material: Stains green.<sup>[5]</sup>

## Application 3: Counterstain in Spore Staining

While malachite green is more commonly associated with the Schaeffer-Fulton spore stain, some commercial spore staining kits utilize **brilliant green** as a counterstain. In this procedure, the endospores are stained with a primary stain (e.g., carbol fuchsin) and resist decolorization, while the vegetative cells are counterstained with **brilliant green**.

## Experimental Protocol: Spore Stain with Brilliant Green Counterstain

#### Materials:

- Carbol Fuchsin (primary stain)
- 5% Acetic Acid (decolorizer)
- **Brilliant Green** (counterstain)
- Microscope slides
- Bunsen burner
- Microscope

**Procedure:**

- Prepare a heat-fixed smear of the bacterial culture.
- Flood the smear with carbol fuchsin and heat over a flame until steam rises. Continue for 5 minutes, reapplying the stain as needed to prevent drying.[\[7\]](#)
- Allow the slide to cool and then decolorize with 5% acetic acid until the smear is a light pink color.[\[7\]](#)
- Rinse the slide with water.
- Counterstain with **brilliant green** for 3 minutes.[\[7\]](#)
- Wash with water, allow to dry, and examine under the microscope.

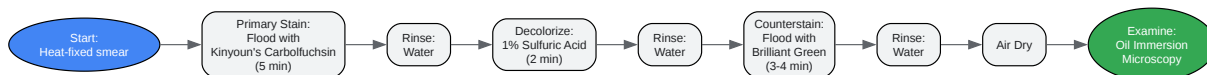
**Expected Results:**

- Endospores: Red.[\[7\]](#)
- Vegetative cells: Green.[\[7\]](#)

## Quantitative Data Summary

Staining Protocol	Reagent	Concentration	Incubation Time
Kinyoun Acid-Fast Stain	Kinyoun's Carbolfuchsin	Not specified	5 minutes
1% Sulfuric Acid	1%	2 minutes	
Brilliant Green	Not specified	3-4 minutes	
Macchiavello Stain	Basic Fuchsin	0.25%	5 minutes
Citric Acid	0.5%	Brief rinse	
Brilliant Green	Not specified	10 seconds	
Spore Stain	Carbol Fuchsin	Not specified	5 minutes (with heat)
Acetic Acid	5%	Until light pink	
Brilliant Green	Not specified	3 minutes	

## Experimental Workflows



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### Kinyoun Acid-Fast Staining Workflow



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### Macchiavello Staining Workflow

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